molecular formula C20H21N5O5 B2927220 N6-Benzoyl-2',3'-isopropylideneadenosine CAS No. 39947-04-1

N6-Benzoyl-2',3'-isopropylideneadenosine

Cat. No.: B2927220
CAS No.: 39947-04-1
M. Wt: 411.418
InChI Key: LJKIYWGWKVYJHS-QEPJRFBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Benzoyl-2’,3’-isopropylideneadenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of adenosine’s hydroxyl groups followed by benzoylation. The reaction conditions often include the use of protecting groups like isopropylidene to shield the 2’ and 3’ hydroxyl groups of adenosine. Benzoylation is then carried out using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized adenosine derivatives, while substitution reactions can produce a range of N6-substituted adenosine analogs .

Scientific Research Applications

N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’,3’-isopropylideneadenosine involves its interaction with adenosine receptors, leading to smooth muscle relaxation and vasodilation. Additionally, it may inhibit cancer cell proliferation by interfering with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6-Benzoyl-2’,3’-isopropylideneadenosine is unique due to its specific structural modifications, which confer distinct biological activities compared to other adenosine analogs. Its benzoyl and isopropylidene groups enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKIYWGWKVYJHS-QEPJRFBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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